molecular formula C12H17NO2S B1421075 4-(4-Methanesulfonyl-phenyl)-piperidine CAS No. 885274-65-7

4-(4-Methanesulfonyl-phenyl)-piperidine

Cat. No. B1421075
M. Wt: 239.34 g/mol
InChI Key: UTFCUGLGVGSABG-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonyl-phenyl)-piperidine, also known as 4-MSPP, is a piperidine derivative that has been studied for its potential applications in scientific research. It is a synthetic compound with a wide range of uses, including in medicinal chemistry and drug discovery.

Scientific Research Applications

Chemical Synthesis and Cyclization

  • Cyclization Processes : The compound is used in Rh-catalyzed intramolecular cyclization processes. For instance, 4-[3-(methanesulfinyloxy)propyl]-1-(arenesulfonyl)-1,2,3-triazoles treated with rhodium catalysts underwent intramolecular cyclization, forming sulfonylated unsaturated piperidines, a process that likely involves reorganization of bonds within the molecule (Furukawa et al., 2019).

Synthetic and Spectral Analysis

  • Synthesis of Derivatives : This compound is integral in the synthesis of various derivatives, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds have been evaluated for their enzyme inhibition properties and molecular docking studies (Khalid et al., 2016).

Pharmacological Properties

  • Role in Dopamine Stabilizers : Compounds related to 4-(4-Methanesulfonyl-phenyl)-piperidine, like (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine, have been studied for their effects as dopamine stabilizers, with potential implications for antipsychotic-like efficacy and low motor side effect liability (Natesan et al., 2006).

Material Science and Polymer Synthesis

  • Hyperbranched Polymers : This compound has been used in the synthesis of hyperbranched polymers with 100% degree of branching, based upon a piperidine-4-one ring. These polymers are designed for reactions with aromatic nucleophiles to form diarylated compounds (Sinananwanich et al., 2009).

Biochemical Studies

  • Inhibition Studies : The compound has been utilized in the synthesis of benzamide derivatives as selective serotonin 4 receptor agonists, indicating its role in the development of novel prokinetic agents with potential reduced side effects (Sonda et al., 2004).

Safety And Hazards

The safety data sheet (SDS) of a chemical compound provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It seems that “4-(4-Methanesulfonyl-phenyl)-piperidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-methylsulfonylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFCUGLGVGSABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678263
Record name 4-[4-(Methanesulfonyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Methylsulfonyl)phenyl)piperidine

CAS RN

885274-65-7
Record name 4-[4-(Methanesulfonyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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